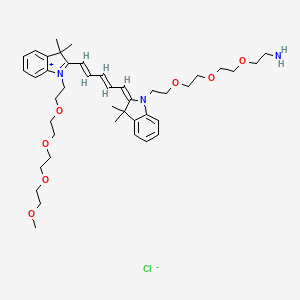
N-(m-PEG4)-N'-(amino-PEG3)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free amine group, which will be reactive with cabroxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc. The hydophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Gene Delivery Applications : PEG-peptides and glycopeptides, which may include structures similar to N-(m-PEG4)-N'-(amino-PEG3)-Cy5, are used for gene delivery. They have been found to bind to plasmid DNA and undergo cross-linking to form stable DNA condensates with potential utility for in vivo gene delivery (Park et al., 2002).
Improved Drug Delivery Systems : Novel polymers like PEGylated poly(β-amino ester)s, which may be structurally related to N-(m-PEG4)-N'-(amino-PEG3)-Cy5, have been developed as gene carriers. These polymers exhibit high biodegradability, less cytotoxicity, and efficient DNA retardation ability, enhancing transfection efficiency in various cell lines (Xia et al., 2011).
Biochemical Detection and Immunology : In the field of biochemical detection and immunology, derivatives of PEG-peptides have been utilized. For example, an electrochemical immunosensor for RNA methylation detection in human cell lines utilized a similar PEG-functionalized structure for signal amplification and specific detection (Yin et al., 2017).
Nucleosome Interaction Studies : Cyanine dyes conjugated with peptides, such as Cy5, have been used for studying the interactions within protein-DNA complexes. This application suggests the utility of N-(m-PEG4)-N'-(amino-PEG3)-Cy5 in probing complex biological interactions (Han et al., 2014).
PEGylation in Biomedicine : The process of PEGylation, which is directly relevant to the structure of N-(m-PEG4)-N'-(amino-PEG3)-Cy5, has been widely investigated for the modification of biological macromolecules. PEGylation has applications in improving the therapeutic profile of peptides and proteins, including enhancing stability, circulation half-life, and reducing immunogenicity (Roberts et al., 2002).
Targeted Cancer Therapy : PEGylated polymers have been studied for targeted drug delivery in cancer therapy. For instance, amino acid-based star polymers functionalized with PEG and folic acid have shown potential in targeting cancer cells for chemotherapy (Sulistio et al., 2011).
Propriétés
Nom du produit |
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 |
|---|---|
Formule moléculaire |
C42H62ClN3O7 |
Poids moléculaire |
756.42 |
Nom IUPAC |
2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride |
InChI |
InChI=1S/C42H62N3O7.ClH/c1-41(2)35-13-9-11-15-37(35)44(20-23-48-28-31-51-30-27-47-22-19-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)45(40)21-24-49-29-32-52-34-33-50-26-25-46-5;/h6-18H,19-34,43H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
CMUSUVZYCKASCY-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)



